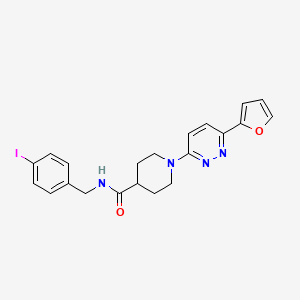

![molecular formula C9H15N B2876961 1-氮杂螺[4.5]癸-3-烯 CAS No. 1955553-94-2](/img/structure/B2876961.png)

1-氮杂螺[4.5]癸-3-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

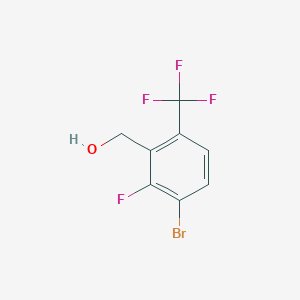

1-Azaspiro[4.5]dec-3-ene is a chemical compound with the CAS Number: 1955553-94-2 . It has a molecular weight of 137.22 . The physical form of 1-Azaspiro[4.5]dec-3-ene is liquid .

Synthesis Analysis

A synthetic method for the efficient preparation of a structurally diverse range of spirocyclic pyrrolidines and piperidines, which relies on the gold (I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters, has been developed .Molecular Structure Analysis

The InChI Code of 1-Azaspiro[4.5]dec-3-ene is 1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2 . The molecular structure of 1-Azaspiro[4.5]dec-3-ene is characterized using 1H NMR (or 13C NMR), mass spectrometry, and elemental analysis .Chemical Reactions Analysis

In the case of substrates with an internal alkyne substituent, the reaction was found to proceed via a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6- endo-dig cyclization/1,5-acyl migration pathway to give the azaspiro [4.5]decadienone derivative .Physical And Chemical Properties Analysis

1-Azaspiro[4.5]dec-3-ene is a liquid . The extraction and cleanup of spirotetramat and its metabolites spirotetramat-enol was carried out by QuEChERS method . The cleaned up residues were estimated by HPLC equipped with a photo diode array detector at a wavelength of 250 nm .科学研究应用

Gold-Catalyzed Spirocyclization

1-Azaspiro[4.5]dec-3-ene: is utilized in gold-catalyzed spirocyclization reactions to create structurally diverse spirocyclic compounds . This process is significant for synthesizing pyrrolidines and piperidines, which are valuable in medicinal chemistry.

Synthesis of Azaspiro Decadienones

The compound serves as a precursor in the synthesis of azaspiro decadienones. These are accessed through a cascade reaction pathway involving acyloxy migration and Nazarov cyclization .

Creation of All-Carbon Quaternary Centers

Researchers employ 1-Azaspiro[4.5]dec-3-ene to develop methods for creating all-carbon quaternary centers from acyclic precursors. This is a critical step in complex molecule synthesis .

Late-Stage Modification of Natural Products

This compound is also used for the late-stage modification of natural products and drug molecules. It allows for the introduction of spirocyclic structures under mild reaction conditions .

Enantioselective Synthesis

1-Azaspiro[4.5]dec-3-ene: is involved in the enantioselective synthesis of dibenzo azaspiro decanes. These compounds have shown preliminary antineoplastic activity against drug-resistant leukemias .

作用机制

Target of Action

The primary targets of 1-Azaspiro[4It’s worth noting that similar spiro compounds have been shown to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation and pain.

Mode of Action

The exact mode of action of 1-Azaspiro[4Similar spiro compounds have been shown to exhibit significant anti-inflammatory activity . They inhibit both COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins that promote inflammation, pain, and fever .

Biochemical Pathways

The biochemical pathways affected by 1-Azaspiro[4Based on the inhibition of cox-1 and cox-2 enzymes, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azaspiro[4The compound’s molecular weight is 13722 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of 1-Azaspiro[4Similar spiro compounds have been shown to exhibit significant anti-inflammatory activity , suggesting that 1-Azaspiro[4.5]dec-3-ene may also have potential anti-inflammatory effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Azaspiro[4It’s worth noting that the compound’s storage temperature is 4 degrees celsius , suggesting that it may require a controlled environment for optimal stability.

安全和危害

The safety information of 1-Azaspiro[4.5]dec-3-ene includes pictograms GHS05,GHS07 . The signal word is Danger . Hazard statements include H302,H314,H332,H335 . Precautionary statements include P260,P261,P264,P270,P271,P280,P301+P312,P301+P330+P331,P303+P361+P353,P304+P340,P305+P351+P338,P310,P312,P330,P363,P403+P233,P405,P501 .

未来方向

Spirotetramat, a compound related to 1-Azaspiro[4.5]dec-3-ene, is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops . Future research may focus on the development of more efficient synthesis methods and the exploration of its potential applications in various fields.

属性

IUPAC Name |

1-azaspiro[4.5]dec-3-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJPKVRKESBWPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C=CCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azaspiro[4.5]dec-3-ene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

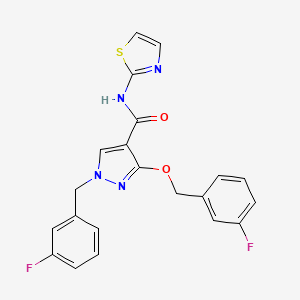

![3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2876879.png)

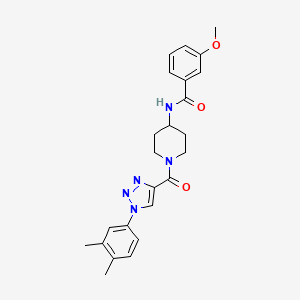

![4-(8-((2,6-Difluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2876881.png)

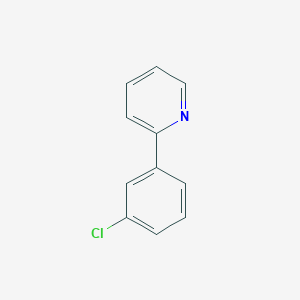

![Racemic-(4R,5R)-Tert-Butyl 4-Phenyl-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B2876883.png)

![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2876885.png)

![3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2876886.png)

![1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2876890.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)